molecular formula C12H22O3 B13627726 Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate

Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate

Cat. No.: B13627726
M. Wt: 214.30 g/mol
InChI Key: GQBZWPLJQPVCMY-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is an organic compound with the molecular formula C12H22O3. It is characterized by a cyclohexane ring substituted with a hydroxyl group and two methyl groups, and an ethyl ester group attached to the cyclohexane ring via an acetate linkage. This compound is known for its applications in various fields, including fragrance and flavor industries due to its pleasant scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate typically involves the esterification of 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be summarized as follows:

2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid+ethanolacid catalystethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate+water\text{2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid+ethanolacid catalyst​ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 2-(1-oxo-4,4-dimethylcyclohexyl)acetate

    Reduction: 2-(1-hydroxy-4,4-dimethylcyclohexyl)ethanol

    Substitution: 2-(1-chloro-4,4-dimethylcyclohexyl)acetate

Scientific Research Applications

Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug formulations and delivery systems.

    Industry: Utilized in the fragrance and flavor industries due to its pleasant scent, often found in perfumes and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active acetic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate can be compared with other similar compounds, such as:

    Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid: The parent acid of the ester, used in similar applications but with different properties due to the absence of the ethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate

InChI

InChI=1S/C12H22O3/c1-4-15-10(13)9-12(14)7-5-11(2,3)6-8-12/h14H,4-9H2,1-3H3

InChI Key

GQBZWPLJQPVCMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC(CC1)(C)C)O

Origin of Product

United States

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